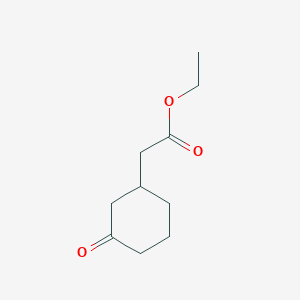
Ethyl 2-(3-oxocyclohexyl)acetate
Overview
Description
Ethyl 2-(3-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(3-oxocyclohexyl)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via Horner-Wadsworth-Emmons reactions or condensation of cyclohexane-1,3-dione derivatives with ethyl acetate precursors. For example, cyclohexane-1,2-dione reacts with ethyl (triphenylphosphoranylidene)acetate in ethanol at 90°C for 16 hours, yielding the product in ~61% after silica gel chromatography (PE:EA = 90:10) . Key optimizations include solvent selection (e.g., ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios of reagents. Purity is validated via mass spectrometry (e.g., observed [M+H]+ at m/z 183.0 vs. calculated 183.1) .
Q. Which crystallization techniques are effective for purifying this compound, and how are solvent systems selected?
Recrystallization from ethanol is a common method, leveraging its polarity to dissolve impurities while precipitating the target compound. For example, post-hydrogenation reactions (using Pd/C catalyst), the crude product is filtered, concentrated, and recrystallized in ethanol to yield yellow crystals . Solvent selection criteria include boiling point compatibility, solubility gradients, and hydrogen-bonding capacity (e.g., ethanol’s –OH group aids in packing via N–H···O and C–H···O interactions) .
Q. How are hydrogen-bonding networks analyzed in the crystal structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve hydrogen bonds. Key metrics include bond angles (e.g., N1–C7–C8 = 115.7°, O1–C7–C8A = 119.4°) and distances, which inform packing motifs. Discrepancies in reported angles (e.g., ±2° variations across studies) are addressed by refining anisotropic displacement parameters and validating against spectroscopic data (e.g., IR or NMR) .
Advanced Research Questions
Q. How can structural contradictions in hydrogen-bonding patterns be resolved during crystallographic refinement?
Contradictions arise from dynamic disorder or overlapping electron density. Strategies include:
- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion .
- Twinned refinement : Use SHELXL’s TWIN command for non-merohedral twinning .
- Cross-validation : Compare hydrogen-bond geometries (e.g., C–H···O vs. N–H···O) with quantum mechanical calculations (DFT) to validate energetically favorable configurations .
Q. What methodologies are employed to design spirocyclic analogs of this compound for antimalarial activity?
The compound serves as a precursor for ozonolysis-derived spirocycles. For example, ozonolysis of mthis compound with adamantane derivatives yields trioxaspiro[4.5]decane analogs. Key steps include:
- Ozonolysis : Controlled cleavage of double bonds in cyclohexylidene intermediates .
- Stereochemical control : Use chiral auxiliaries (e.g., (2R,3R)-butanediol) to enforce enantioselectivity .
- Biological assays : Evaluate in vitro antiplasmodial activity (IC50) and correlate with substituent electronic profiles .
Q. How is experimental phasing applied to resolve electron density ambiguities in this compound derivatives?
SHELXC/D/E pipelines enable rapid experimental phasing for macromolecular crystals. For small molecules:
Properties
CAS No. |
66427-26-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-(3-oxocyclohexyl)acetate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h8H,2-7H2,1H3 |
InChI Key |
BOGWBOVLDFSVSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCCC(=O)C1 |
Canonical SMILES |
CCOC(=O)CC1CCCC(=O)C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













